(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
The compound (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1333264-07-5, C₁₃H₁₈BFO₃) is a boronate ester derivative featuring a fluorinated aromatic ring and a hydroxymethyl group. Its structure combines a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position of the benzene ring, a fluorine atom at the 2-position, and a methanol group at the para position relative to the boronate . This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7,16H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLHOVRICBJTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various pharmaceuticals, suggesting that the compound may interact with a wide range of biological targets.
Mode of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its potential use as an intermediate in pharmaceutical synthesis, it is likely that the compound could affect a variety of biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The compound’s boronic ester group is known to be relatively stable and resistant to metabolism, which could potentially enhance its bioavailability.
Result of Action
Given its potential use as an intermediate in pharmaceutical synthesis, it is likely that the compound could have a wide range of effects depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other biomolecules.
Biological Activity
(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18BFO3
- CAS Number : 1333264-07-5
- Molecular Weight : 252.1 g/mol
The compound features a phenolic structure with a fluorine substituent and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
-
Anticancer Activity :
- Compounds containing the dioxaborolane structure have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been linked to selective antiproliferative effects against various cancer cell lines .
- A study demonstrated that modifications in the benzofuran derivatives significantly enhanced their anticancer properties through structure-activity relationship (SAR) studies .
-
Antibacterial and Antifungal Properties :
- The presence of boron in the structure has been associated with enhanced antimicrobial activity. Research has indicated that related compounds exhibit potent activity against multidrug-resistant strains of bacteria and fungi .
- For example, certain derivatives showed MIC values in the range of 0.05–0.3 μg/mL against Candida albicans, indicating strong antifungal properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A series of benzo[b]furan derivatives were synthesized and tested for antiproliferative activity. Modifications at specific positions on the benzofuran ring led to increased potency against various cancer cell lines .
- The introduction of methoxy groups at certain positions was found to enhance activity significantly.
-
Antimicrobial Studies :
- Recent advances in pyrimidine-based drugs highlighted the role of structural modifications in enhancing efficacy against resistant bacterial strains. Similar principles apply to compounds like this compound .
- Studies demonstrated a favorable pharmacokinetic profile with acceptable toxicity levels in vivo for related compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Fluorination Effects
Fluorine Position Variants
- [2-Fluoro-5-(Pinacolboronyl)Phenyl]Methanol (2e, CAS: 1082066-29-2): Fluorine at the 2-position and boronate at the 5-position. Synthesized via General Procedure A (NaBH₄ reduction) with 95% yield .
- [3-Fluoro-4-(Pinacolboronyl)Phenyl]Methanol (2f, CAS: 1147894-98-1): Fluorine at the 3-position and boronate at the 4-position. Yield: 94% .
- [4-Fluoro-3-(Pinacolboronyl)Phenyl]Methanol (2c, CAS: Not provided): Fluorine at the 4-position and boronate at the 3-position. Yield: 69% .
Key Observations :
- Yield Differences : The target compound’s analogs show variable yields (69–95%), influenced by fluorine and boronate positions. Steric and electronic effects during reduction (NaBH₄) may explain lower yields for 2c .
- Melting Points : 2c (80–82°C) vs. 2b (48–50°C) , indicating fluorine positioning impacts crystallinity.
Non-Fluorinated Analogs
- [2-Methyl-5-(Pinacolboronyl)Phenyl]Methanol (2g): Methyl substituent instead of fluorine. Yield: 97% .
- [4-(Pinacolboronyl)Phenyl]Methanol (2a): No fluorine. Yield: 86% .
Key Observations :
- Fluorine substitution reduces yields compared to methyl or non-substituted analogs, likely due to increased steric hindrance or electronic withdrawal .
Heterocyclic and Functional Group Modifications
Thiophene-Based Analog
- (2-(Pinacolboronyl)Thiophen-3-yl)Methanol (CAS: 1310384-43-0): Replaces benzene with thiophene. Molecular formula: C₁₁H₁₇BO₃S. The sulfur atom alters electronic properties, enhancing conjugation for applications in organic electronics .
Phenyl-Methanol Derivatives
- Phenyl(4-(Pinacolboronyl)Phenyl)Methanol (PN-6551): Features a diphenylmethanol group. Used in asymmetric synthesis and catalysis .
Key Observations :
Physicochemical and Spectroscopic Properties
NMR Data Comparison
| Compound | ¹H-NMR (δ ppm) | ¹¹B-NMR (δ ppm) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 2c | 7.68 (t, J = 3.4 Hz), 4.57 (s, 2H) | 30.2 |
| 2a | 7.50–7.45 (m), 4.60 (s, 2H) | 29.8 |
Key Observations :
- The methanol group (δ ~4.57–4.60) and aromatic protons (δ ~7.44–7.68) show consistent shifts across analogs. Fluorine’s electron-withdrawing effect deshields adjacent protons in 2c .
Melting Points and Stability
Suzuki-Miyaura Coupling
- All analogs participate in cross-coupling, but fluorine positioning affects reaction rates. For example, 2c’s fluorine at the 4-position may direct coupling to the boronate-adjacent position .
Medicinal Chemistry
- Analogs like 2c and 2e are intermediates in antiplasmodial agents () and paclitaxel derivatives (). Fluorine enhances metabolic stability in drug candidates .
Materials Science
- Thiophene-based analogs () and phenoxazine derivatives () are prioritized in OLEDs due to superior charge transport properties.
Q & A
Q. What are the optimal synthetic routes for (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and how can purity be maximized?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Borylation : Introduce the pinacol boronate ester via Miyaura borylation using Pd(dppf)Cl₂ or Pd(OAc)₂ as catalysts, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand .
- Fluorination : Direct fluorination at the 2-position using Selectfluor™ or electrophilic fluorinating agents under anhydrous conditions .
- Hydroxymethylation : Install the methanol group via Friedel-Crafts alkylation or hydroxylation of a pre-functionalized methyl group.
Q. Purity Optimization :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and boronate ester. The fluorine substituent causes deshielding of adjacent protons (δ ~6.8–7.2 ppm), while the boronate ester’s methyl groups appear as a singlet (δ ~1.3 ppm) .
- ¹¹B NMR : Verify boronate ester integrity (δ ~30 ppm) .
- FT-IR : Identify hydroxyl (O–H stretch at ~3400 cm⁻¹) and boronate ester (B–O at ~1350 cm⁻¹) .
- HRMS (ESI+) : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 316.14) .
Advanced Research Questions
Q. How does the fluorine substitution influence the reactivity of the boronic ester in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine group:
- Reduces Boronate Reactivity : Slows Suzuki-Miyaura coupling due to decreased electron density at the boron center. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C to enhance transmetallation .
- Directs Electrophilic Substitution : Fluorine’s ortho/para-directing effects stabilize intermediates in subsequent functionalization. For example, nitration occurs preferentially at the 5-position .
Q. Comparative Data :
| Reaction Type | Non-Fluorinated Analog Yield | Fluorinated Analog Yield | Conditions |
|---|---|---|---|
| Suzuki Coupling | 85–92% | 68–75% | Pd(PPh₃)₄, THF/H₂O, 80°C |
Q. What strategies mitigate instability of the boronic ester group during reactions?
Methodological Answer:
- Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis. Stabilize the boronate ester with 2,6-lutidine or triethylamine .
- Low Temperatures : Perform reactions at 0–4°C to slow decomposition .
- Protecting Groups : Temporarily protect the methanol group as a silyl ether (e.g., TBSCl) to prevent side reactions .
Q. Are there discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings using this compound, and how can they be resolved?
Methodological Answer: Discrepancies arise from:
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically vary catalyst, solvent, and base (e.g., K₃PO₄ vs. Cs₂CO₃) to identify optimal conditions.
- Kinetic Monitoring : Use in situ ¹⁹F NMR to track reaction progress and intermediates .
Q. How does this compound compare structurally and functionally to its closest analogs?
Methodological Answer: Key analogs and differences:
Q. Data Contradiction Analysis
- Boronate Stability : Some studies report instability in DMF , while others note compatibility with DMF at <50°C . This may relate to trace moisture content; use Karl Fischer titration to quantify water in solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
